(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C15H19NO7S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand Applications in Metal-Catalyzed Reactions
The compound, particularly its derivatives, serves as a powerful ligand in metal-catalyzed reactions. For instance, an amide derivative (HMNPC) derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine, exhibited potent ligand activity in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This enabled the coupling of (hetero)aryl chlorides and NaSO2Me, yielding pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).
Synthesis of Pharmaceutical Intermediates
The compound and its related structures play a crucial role in the synthesis of pharmaceutical intermediates. For instance, derivatives are utilized in the synthesis of Dexlansoprazole, a treatment for gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. The synthesis involves a modified process that includes N-oxidation, one-pot synthesis, oxidation, and chlorination, emphasizing green metrics assessment based on atom economy and reaction mass efficiency (Gilbile et al., 2017).
Structural Characterization and Coordination Chemistry
In coordination chemistry, the compound's derivatives are crucial for understanding the structure and behavior of metal complexes. For instance, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the isolation of products used to obtain complexes containing potentially tridentate and monoanionic ligands. These complexes have been characterized through various techniques including magnetic measurements, IR, mass spectrometry, and crystallography (Sousa et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-21-14(17)13-8-12(23-24(2,19)20)9-16(13)15(18)22-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWWVKKYRCEOCX-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471183 |
Source
|
Record name | 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-78-6 |
Source
|
Record name | 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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